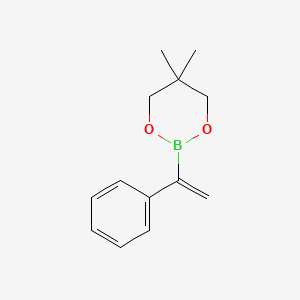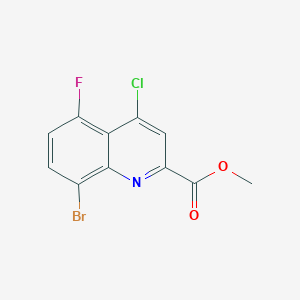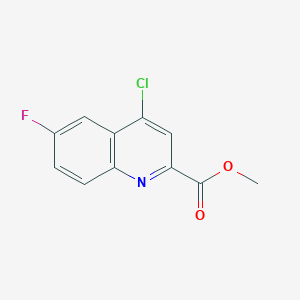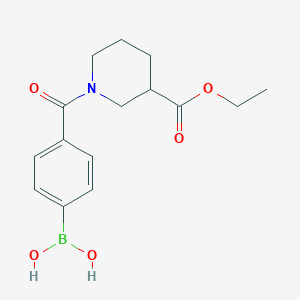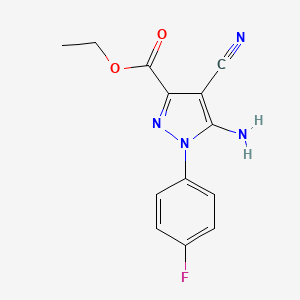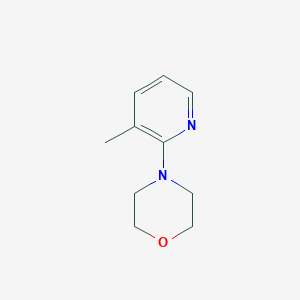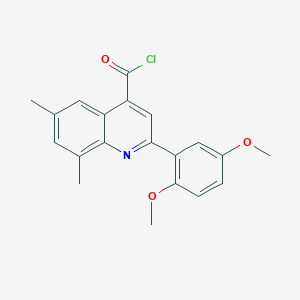
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
描述
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride: is a synthetic organic compound characterized by its unique structure, which includes a quinoline core substituted with dimethoxyphenyl and dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Substitution Reactions:
Chlorination: The final step involves the chlorination of the carbonyl group using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to yield the carbonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance yield and purity while minimizing human error.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl chloride group can yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Amines, alcohols, or thiols in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Amides, esters, and thioesters.
科学研究应用
Chemistry
In organic synthesis, 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride serves as a versatile intermediate for the preparation of various heterocyclic compounds. Its reactivity makes it useful for constructing complex molecular architectures.
Biology
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The structural features of the quinoline core are known to interact with various biological targets, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism by which 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline: Lacks the carbonyl chloride group, making it less reactive in substitution reactions.
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, altering its reactivity and solubility.
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-methyl ester: The ester group provides different reactivity and potential for hydrolysis compared to the carbonyl chloride.
Uniqueness
The presence of the carbonyl chloride group in 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride makes it uniquely reactive, allowing for a wide range of chemical transformations. This reactivity is not present in its analogs, making it a valuable intermediate in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactivity, applications, and uniqueness in comparison to similar compounds
属性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-7-12(2)19-14(8-11)15(20(21)23)10-17(22-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYVNMOVZLQPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


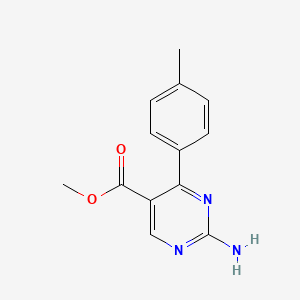
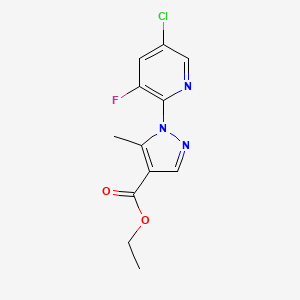
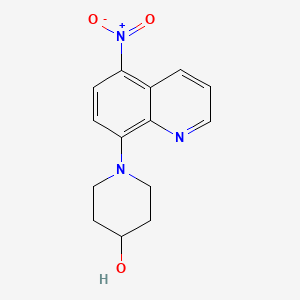
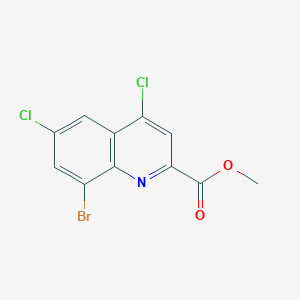

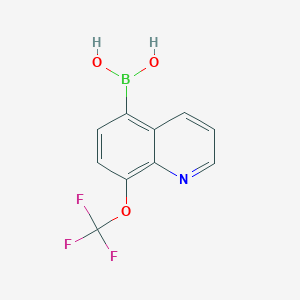
![3,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1420480.png)
